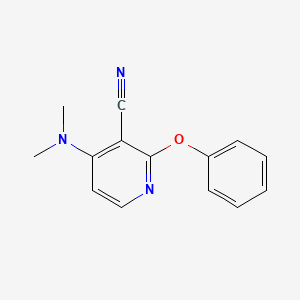

4-(Dimethylamino)-2-phenoxynicotinonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-(Dimethylamino)-2-phenoxynicotinonitrile, also known as 4-DMAPN, is an organic compound used in scientific research. It is an amide derivative of nicotinonitrile, which is a derivative of nicotinic acid. 4-DMAPN is used in laboratory experiments to study the biochemical and physiological effects of nicotinic acid and its derivatives. It is also used in the synthesis of other compounds and in the development of new drugs.

Aplicaciones Científicas De Investigación

Anticancer Activity

DMAPN has been investigated for its cytotoxic effects against cancer cell lines. In particular, it has shown promise in inhibiting breast cancer (MDA-MB-231) and pancreatic carcinoma (Panc-1) cell growth. Notably, pyrrolidone derivatives containing 5-chloro and 5-methylbenzimidazole fragments demonstrated high selectivity against MDA-MB-231 cells .

Polymer Catalyst

4-(Dimethylamino)phenyl isocyanate, a derivative of DMAPN, serves as a catalyst in the production of polyurethanes, polyamides, and other polymers. Its reactivity contributes to the formation of these essential materials .

Enzyme Assays

4-(Dimethylamino)cinnamaldehyde, another derivative, is employed in the assay of apotryptophanase and tryptophanase. Researchers use it in chromogenic methods to quantify proanthocyanidines in cranberry powder .

Nucleophilic Catalyst

4-(Dimethylamino)pyridine (DMAP), structurally related to DMAPN, acts as a nucleophilic catalyst in various reactions:

Molecular Docking Studies

Researchers have explored the molecular docking of DMAPN derivatives. These studies provide insights into their interactions with biological targets, aiding drug discovery and design .

Clonogenic Assays

Selected pyrrolidone derivatives, including DMAPN, have demonstrated activity in clonogenic assays. Compound 5k disrupted MDA-MB-231 cell colony growth and inhibited Panc-1 spheroids, suggesting potential therapeutic applications .

Propiedades

IUPAC Name |

4-(dimethylamino)-2-phenoxypyridine-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N3O/c1-17(2)13-8-9-16-14(12(13)10-15)18-11-6-4-3-5-7-11/h3-9H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBCOHQRBXSMFHT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=C(C(=NC=C1)OC2=CC=CC=C2)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-hydroxy-6-(hydroxymethyl)-2-{[4-(pyrimidin-2-yl)piperazin-1-yl]methyl}-4H-pyran-4-one](/img/structure/B2643514.png)

![7-[(2-Chloro-6-fluorophenyl)methyl]-1,3-dimethyl-8-[(3-methyl-1-piperidinyl)methyl]purine-2,6-dione](/img/structure/B2643517.png)

![1-(2-Methylpropyl)-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine](/img/structure/B2643520.png)

![[2-[N-(cyanomethyl)anilino]-2-oxoethyl] 2-benzylbenzoate](/img/structure/B2643521.png)

![N-(3-Oxaspiro[5.5]undecan-9-yl)-3-(prop-2-enoylamino)propanamide](/img/structure/B2643525.png)